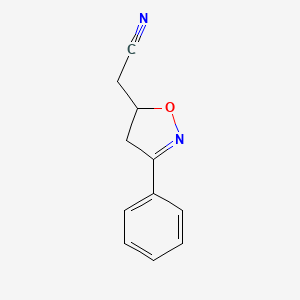
3-Pyridinecarbonitrile, 2,2'-dithiobis[4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] is a compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a pyridine ring substituted with a nitrile group and two sulfur atoms forming a disulfide bridge between two pyridine rings. The molecular formula of this compound is C16H14N4S2, and it has a molecular weight of 326.4392 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] can be achieved through the oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles using potassium ferricyanide in an alkaline medium. This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of mild oxidation of 2-mercaptopyridines to obtain bis(pyrid-2-yl) disulfides, which are of significant practical interest due to their accessibility and biological activity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and sulfonates.
Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiol derivatives.
Substitution: The nitrile group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Common reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Various nucleophiles can be used to substitute the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] involves its interaction with molecular targets such as the zinc finger domain of the HIV-1 p7 nucleocapsid protein. The disulfide bridge in the compound plays a crucial role in forming intramolecular S–S bonds, which are essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dipyridyl disulfide: Known for inducing the formation of intramolecular S–S bonds in peptides containing reduced cysteine residues.
2,2’-Dithiobis(pyridine N-oxide): Used in the synthesis of coordination polymers and exhibits antibacterial and antifungal properties.
Uniqueness
3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] is unique due to its specific substitution pattern on the pyridine ring and its ability to form stable disulfide bridges. This makes it particularly useful in the synthesis of complex compounds and in applications requiring stable disulfide linkages .
Properties
CAS No. |
54364-14-6 |
|---|---|
Molecular Formula |
C16H14N4S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(3-cyano-4,6-dimethylpyridin-2-yl)disulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14N4S2/c1-9-5-11(3)19-15(13(9)7-17)21-22-16-14(8-18)10(2)6-12(4)20-16/h5-6H,1-4H3 |
InChI Key |
PZCULZZDTAMDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SSC2=C(C(=CC(=N2)C)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)


![2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12008587.png)
![2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008596.png)

![5-(4-Tert-butylphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008619.png)


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)
![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)

![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)
